molecular formula C7H14ClNO3 B3096031 Ethyl morpholine-3-carboxylate hydrochloride CAS No. 1269444-31-6

Ethyl morpholine-3-carboxylate hydrochloride

Cat. No.: B3096031
CAS No.: 1269444-31-6
M. Wt: 195.64 g/mol
InChI Key: RERWECVXIGGYMH-UHFFFAOYSA-N
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Description

Ethyl morpholine-3-carboxylate hydrochloride (CAS: 1269444-31-6) is a chiral morpholine derivative widely used as an intermediate in pharmaceutical synthesis. Its structure comprises a six-membered morpholine ring substituted with an ethyl ester group at the 3-position and a hydrochloride salt (Fig. 1). The compound's stereochemistry, particularly the (S)-enantiomer (CAS: 218594-84-4), is critical for applications in asymmetric synthesis and drug development, such as in the production of kinase inhibitors or neuroactive agents .

Properties

IUPAC Name

ethyl morpholine-3-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3.ClH/c1-2-11-7(9)6-5-10-4-3-8-6;/h6,8H,2-5H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERWECVXIGGYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1COCCN1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401004275
Record name Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84005-98-1
Record name Ethyl morpholine-3-carboxylate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401004275
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl morpholine-3-carboxylate hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with ethyl chloroformate in the presence of a base, followed by the addition of hydrochloric acid to form the hydrochloride salt. Another method involves the use of 1,2-amino alcohols and α-haloacid chlorides, which undergo coupling, cyclization, and reduction reactions to form the desired product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving the use of advanced catalytic systems and controlled reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl morpholine-3-carboxylate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the ethyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted morpholine derivatives.

Scientific Research Applications

Ethyl morpholine-3-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl morpholine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact mechanism depends on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Structural Analogues and Stereochemical Variants

Key analogues include:

  • (S)-Methyl morpholine-3-carboxylate hydrochloride (CAS: 1447972-26-0): Differs by a methyl ester group instead of ethyl.
  • (R)-Morpholine-3-carboxylic acid hydrochloride (CAS: 1187928-88-6): Lacks the ester group, featuring a free carboxylic acid.
  • tert-Butyl (3S)-morpholine-3-carboxylate hydrochloride (CAS: 1353006-44-6): Contains a bulkier tert-butyl ester, enhancing steric hindrance.

Structural Implications :

  • Ester Group Size : Ethyl and methyl esters (e.g., 1447972-26-0) exhibit similar reactivity but differ in lipophilicity, affecting membrane permeability in drug candidates .
  • Stereochemistry : The (S)-enantiomer (218594-84-4) is more prevalent in bioactive molecules due to better target affinity compared to the (R)-form (1187928-88-6) .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight Purity (%) Storage Conditions
Ethyl morpholine-3-carboxylate HCl (1269444-31-6) C₇H₁₄ClNO₃ 195.64 95 Inert atmosphere, 2–8°C
(S)-Methyl morpholine-3-carboxylate HCl (1447972-26-0) C₆H₁₂ClNO₃ 181.62 95 Room temperature, dry
(R)-Morpholine-3-carboxylic acid HCl (1187928-88-6) C₅H₁₀ClNO₃ 167.59 97 2–8°C, sealed

Key Observations :

  • The ethyl ester derivative (195.64 g/mol) has higher molecular weight and lipophilicity than the methyl analogue (181.62 g/mol), influencing solubility in organic solvents .
  • The free carboxylic acid variant (167.59 g/mol) is more polar, suitable for aqueous-phase reactions .

Market Availability and Pricing

Compound (CAS) Supplier Price (1g) Availability
(S)-Ethyl morpholine-3-carboxylate HCl (218594-84-4) CymitQuimica €127.00 Typically in stock
(R)-Morpholine-3-carboxylic acid HCl (1187928-88-6) Combi-Blocks $235.00 (5g) Limited batches
Benzyl (3S)-morpholine-3-carboxylate HCl (10-F671450) CymitQuimica Discontinued N/A

Trends :

  • Chiral (S)-enantiomers command premium pricing due to higher demand in pharmaceutical R&D .
  • Discontinued products (e.g., benzyl derivatives) highlight shifting industrial preferences toward simpler esters .

Biological Activity

Ethyl morpholine-3-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, its mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is an ester derived from morpholine-3-carboxylic acid and ethanol. Its structure includes a morpholine ring, a carboxylate group, and an ethyl moiety, contributing to its chemical reactivity and biological interactions. The compound's IUPAC name is ethyl (3-morpholinocarbonyl)acetate hydrochloride, with a molecular formula of C7_7H14_{14}ClNO.

The biological activity of this compound is primarily mediated through its interactions with various molecular targets. It can function as:

  • Enzyme Inhibitor : The compound may inhibit specific enzymes involved in metabolic pathways, affecting cellular processes.
  • Receptor Modulator : It can modulate receptor activity, influencing neurotransmitter levels and signaling pathways in biological systems.

These mechanisms contribute to its potential applications in treating neurological disorders and other diseases.

Biological Activities

Research has identified several biological activities associated with this compound:

  • Antimicrobial Activity : The compound has shown promising results against various microbial strains.
  • Antiparasitic Properties : It exhibits significant antiparasitic activity, with an effective concentration (EC50) of 0.23 μM.
  • Neuroprotective Effects : Studies indicate that it may have neuroprotective properties, making it a candidate for further exploration in neurodegenerative disease treatments.

Table 1: Biological Activities of this compound

Compound NameBiological ActivityEC50 (μM)Reference
This compoundAntiparasitic0.23
(R)-ethyl morpholine-3-carboxylateNeuroprotective>40
Methyl 4-(2-(3-amino-2-oxopyridin-1(2H)-yl)ethyl)morpholine-3-carboxylateAnticancer0.048

Research Findings

Recent studies have highlighted the potential of this compound in various therapeutic areas:

  • Anticancer Research : The compound has been investigated for its anticancer properties, showing effectiveness against several cancer cell lines. For instance, derivatives have been noted for their ability to inhibit tubulin polymerization, leading to cell cycle arrest at the G2/M phase .
  • Neurological Applications : Its neuroprotective effects are being explored in the context of neurodegenerative diseases. The mechanism involves modulation of neurotransmitter systems and inhibition of neurotoxic pathways .

Case Studies

Several case studies have documented the efficacy of this compound:

  • Study on Antiparasitic Activity : A study demonstrated that the compound effectively reduced parasitic load in infected models, suggesting its potential as a therapeutic agent against parasitic infections.
  • Neuroprotection in Animal Models : In animal studies, the compound exhibited protective effects against neurodegeneration induced by toxins, highlighting its role as a neuroprotective agent.

Q & A

Q. Q1: What are the optimal conditions for synthesizing ethyl morpholine-3-carboxylate hydrochloride to maximize yield and purity?

Methodological Answer: Synthesis involves esterification of morpholine-3-carboxylic acid with ethanol under acidic conditions. Key parameters include:

  • Catalyst selection : Use HCl or H₂SO₄ as acid catalysts to drive esterification. Adjust pH to 4–6 to avoid side reactions like ester hydrolysis .
  • Temperature control : Maintain 60–80°C to balance reaction rate and thermal stability of intermediates. Higher temperatures (>90°C) may degrade the ester group .
  • Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: ethyl acetate/hexane) improves purity. Monitor by TLC (Rf ~0.3 in 1:1 ethyl acetate/hexane) .

Q. Q2: How can researchers confirm the structural integrity of this compound post-synthesis?

Methodological Answer:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Verify ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and morpholine ring protons (δ ~3.5–4.0 ppm in ¹H NMR) .
    • IR spectroscopy : Confirm C=O stretch (~1730 cm⁻¹) and N-H stretches (~3300 cm⁻¹) .
  • Mass spectrometry : ESI-MS should show [M+H]⁺ at m/z 160.1 (free base) or [M+Cl]⁻ at m/z 195.1 (hydrochloride salt) .

Advanced Research Questions

Q. Q3: How can enantiomeric purity of this compound be assessed, given its chiral center?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak® IA column with a mobile phase of hexane/isopropanol (90:10) + 0.1% trifluoroacetic acid. Retention times differ by ~2–3 minutes for enantiomers .
  • Polarimetry : Measure specific rotation ([α]D²⁵) and compare to literature values (e.g., +15° to +20° for the (R)-enantiomer in methanol) .
  • Enzymatic resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze one enantiomer, enabling kinetic resolution .

Q. Q4: What computational methods predict the biological activity of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model interactions with targets like monoacylglycerol lipase (MAGL). Focus on hydrogen bonding between the morpholine oxygen and Ser122/His269 residues .
  • QSAR modeling : Build regression models using descriptors like logP, topological polar surface area (TPSA), and H-bond acceptor count to predict antimicrobial activity (e.g., IC₅₀ against E. coli) .

Q. Q5: How does the morpholine ring influence reactivity in alkylation or acylation reactions?

Methodological Answer:

  • Alkylation : The morpholine nitrogen acts as a nucleophile. Optimize with K₂CO₃ in DMF at 50°C. For example, benzylation yields N-benzyl derivatives (confirmed by loss of N-H stretch in IR) .
  • Acylation : React with acetyl chloride in dichloromethane. The ester carbonyl stabilizes the transition state, accelerating reaction rates by ~30% compared to non-ester analogs .

Data Contradictions and Resolution

Q. Q6: Conflicting reports exist on the compound’s stability in aqueous media. How should researchers address this?

Methodological Answer:

  • pH-dependent stability studies :
    • Acidic conditions (pH <3) : Rapid hydrolysis of the ester group (t₁/₂ ~2 hours at 25°C). Stabilize with lyophilization .
    • Neutral/basic conditions (pH 7–9) : Morpholine ring oxidation dominates. Use antioxidants like BHT (0.1% w/v) to extend shelf life .
  • Controlled storage : Store at −20°C in amber vials under argon to prevent degradation .

Comparative Analysis with Analogues

Q. Q7: How do the biological activities of this compound compare to pyrrolidine-3-carboxylate derivatives?

Methodological Answer:

  • Structural differences : The morpholine oxygen enhances hydrogen-bonding capacity vs. pyrrolidine’s saturated ring. This increases solubility (logP ~0.5 vs. ~1.2 for pyrrolidine analogs) .
  • Biological assays : Test against S. aureus (MIC): Morpholine derivatives show MIC ~32 µg/mL vs. pyrrolidine’s ~64 µg/mL, likely due to improved membrane permeability .

Advanced Applications

Q. Q8: Can this compound serve as a precursor for photoaffinity probes?

Methodological Answer:

  • Diazirine incorporation : React with 3-trifluoromethyl-3-phenyldiazirine under UV light (365 nm). Confirm labeling via LC-MS (mass shift +98 Da) .
  • Target identification : Use in pull-down assays with streptavidin beads to isolate protein targets (e.g., MAGL in neuroinflammatory pathways) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl morpholine-3-carboxylate hydrochloride
Reactant of Route 2
Ethyl morpholine-3-carboxylate hydrochloride

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